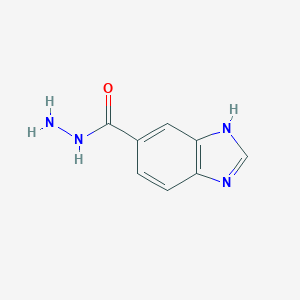

1H-benzimidazole-5-carbohydrazide

Descripción

1H-Benzimidazole-5-carbohydrazide is a nitrogen-containing heterocyclic compound featuring a benzimidazole core fused with a carbohydrazide moiety at position 3. The synthesis involves three steps: (1) reaction of 3,4-diaminobenzoic acid with formic acid to form 1H-benzimidazole-5-carboxylic acid, (2) esterification with methanol and H₂SO₄, and (3) hydrazinolysis using hydrazine hydrate to yield the carbohydrazide derivative . This compound serves as a versatile scaffold for drug development due to its hydrogen-bonding capability and structural adaptability.

Propiedades

IUPAC Name |

3H-benzimidazole-5-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-12-8(13)5-1-2-6-7(3-5)11-4-10-6/h1-4H,9H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMKCHQVJPWPSPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)NN)NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Hydrolysis of Ester to Carboxylic Acid

Methyl 1H-benzimidazole-5-carboxylate is hydrolyzed using aqueous NaOH (2M) under reflux, followed by acidification with HCl to precipitate the free acid.

Conversion to Acid Chloride and Hydrazide Formation

The isolated carboxylic acid is treated with thionyl chloride (SOCl₂) at 60–70°C for 2 hours. Excess SOCl₂ is removed by distillation, and the resultant acid chloride is reacted with hydrazine hydrate in dry tetrahydrofuran (THF) at 0–5°C. This stepwise approach avoids side reactions but requires rigorous moisture control.

Challenges :

-

Side Products : Premature hydrolysis of acid chloride can regenerate carboxylic acid.

-

Yield Limitations : Multi-step synthesis typically results in lower overall yields (~60–70%) compared to direct hydrazinolysis.

Optimization Strategies for Benzimidazole Core Synthesis

The preparation of 1H-benzimidazole-5-carboxylate precursors often dictates the efficiency of subsequent carbohydrazide synthesis. Key innovations include:

Condensation-Cyclization Reactions

o-Phenylenediamine derivatives react with carboxylic acids or esters in the presence of polyphosphoric acid (PPSE) or HCl to form the benzimidazole core. For example, 1H-benzimidazole-5-carboxylic acid is synthesized via cyclization of 3,4-diaminobenzoic acid with formic acid under acidic conditions.

Catalytic Enhancements :

-

PVP-TfOH Systems : Polyvinylpyrrolidone-supported triflic acid (PVP-TfOH) accelerates benzimidazole formation, achieving >90% yield in solvent-free conditions at 70°C.

-

Oxidizing Agents : H₂O₂ (30%) improves reaction rates by facilitating dehydrogenation during cyclization.

Comparative Analysis of Methodologies

Mechanistic Considerations

Hydrazinolysis Kinetics

The reaction of esters with hydrazine follows second-order kinetics, where the rate depends on both ester and hydrazine concentrations. Polar aprotic solvents (e.g., DMF) can enhance reactivity but may complicate purification.

Acid Chloride Reactivity

Formation of the acylhydrazide via acid chloride intermediates proceeds through a two-step mechanism:

-

Nucleophilic Attack : Hydrazine attacks the electrophilic carbonyl carbon.

-

HCl Elimination : The tetrahedral intermediate collapses, releasing HCl and forming the carbohydrazide.

Industrial Scalability and Challenges

Large-scale production faces hurdles in:

-

Purification : Carbohydrazides often require column chromatography or recrystallization, increasing costs.

-

By-Product Management : Hydrazine salts generated during acid chloride routes necessitate neutralization and waste treatment.

Recent advances in continuous-flow reactors mitigate these issues by improving heat/mass transfer and enabling in-line purification.

Emerging Methodologies

Análisis De Reacciones Químicas

Types of Reactions: 1H-Benzimidazole-5-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced with other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles under acidic or basic conditions.

Major Products Formed:

Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of substituted benzimidazole derivatives with different functional groups.

Aplicaciones Científicas De Investigación

1H-Benzimidazole-5-carbohydrazide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its antimicrobial and antiviral properties.

Medicine: Investigated for its potential as an anticancer and anti-inflammatory agent.

Industry: Utilized in the development of new materials and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 1H-benzimidazole-5-carbohydrazide involves its interaction with various molecular targets. It is known to bind to the minor groove of DNA, interfering with DNA replication and transcription. This binding can lead to the inhibition of microbial growth and cancer cell proliferation. The compound also interacts with enzymes and proteins, modulating their activity and leading to therapeutic effects .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogues

Substituent Variations and Physicochemical Properties

The biological and physical properties of benzimidazole derivatives are highly dependent on substituents. Key comparisons include:

Thiosemicarbazone Derivatives ()

Compounds 4–8 in feature thiosemicarbazone groups and substituents like chlorobenzyl, methoxybenzyl, and diethylaminoethyl. These modifications result in:

- Lower melting points (110–192°C vs. 258.7–263.8°C for the parent carbohydrazide), indicating reduced crystallinity.

- Moderate yields (35–47%) due to steric hindrance from bulky substituents.

Trifluoromethyl- and Nitrofuran-Modified Derivatives ()

- C3 () : Incorporates a trifluoromethyl group and nitrofuran, yielding 78% with a decomposition point of 259.7–265.4°C. The electron-withdrawing CF₃ group enhances metabolic stability and enzyme inhibition (e.g., shikimate kinase in Staphylococcus aureus) .

- 3-C2 () : 1-Methyl-2-(trifluoromethyl) substitution improves yield (80%) and lowers melting point (217.5–220.4°C), suggesting altered packing efficiency .

Benzylidene-Hydrazide Derivatives ()

Compounds 4a–4f feature substituted benzylidene groups (e.g., nitro, chloro, fluoro). These derivatives exhibit:

- Antiproliferative activity against cancer cells, with halogenated variants (4e, 4f) showing enhanced potency due to increased lipophilicity and membrane permeability .

- Structural flexibility for docking into enzyme active sites, as demonstrated by computational studies .

Antimicrobial and Antitumor Activity

- The parent 1H-benzimidazole-5-carbohydrazide demonstrates broad-spectrum antimicrobial and antitumor activity , attributed to its ability to chelate metal ions and disrupt DNA/protein interactions .

- Metal Complexes () : Schiff base derivatives (e.g., 5a) form complexes with Cu(II), Ni(II), and Mn(II), enhancing antitumor efficacy. For example, copper complexes exhibit higher cytotoxicity than free ligands due to redox-active metal centers .

Enzyme Inhibition

Actividad Biológica

1H-benzimidazole-5-carbohydrazide is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound features a benzimidazole ring fused with a carbohydrazide group, which contributes to its pharmacological properties. Research has indicated that this compound exhibits significant potential in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer activities.

Antimicrobial Properties

This compound derivatives have demonstrated notable antimicrobial activity against various pathogens. For example, studies have shown that certain derivatives exhibit strong inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as fungi. The minimal inhibitory concentrations (MICs) for these compounds vary, indicating differing potency levels among derivatives.

| Pathogen | MIC (μg/mL) | Compound |

|---|---|---|

| Staphylococcus aureus | 4 | This compound derivative A |

| Escherichia coli | 8 | This compound derivative B |

| Candida albicans | 64 | This compound derivative C |

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Compounds derived from this scaffold have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study: In Vitro Evaluation

In a recent study, several derivatives were evaluated for their antiproliferative effects against the MDA-MB-231 breast cancer cell line. The most active compound exhibited an IC50 value of 16.38 μM, indicating significant cytotoxicity.

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| Benzimidazole derivative A | 16.38 | Induces apoptosis via caspase activation |

| Benzimidazole derivative B | 29.39 | Inhibits cell cycle progression |

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Butyrylcholinesterase (BChE) Inhibition : The compound selectively inhibits BChE, impacting the cholinergic system and potentially offering therapeutic avenues in neurodegenerative diseases such as Alzheimer's disease.

- Antioxidant Activity : Some derivatives have shown the ability to modulate oxidative stress in cells, which is crucial for their anticancer properties .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of this compound derivatives has revealed that modifications to the core structure can significantly influence biological activity. For instance, the introduction of different substituents on the benzimidazole ring has been correlated with enhanced potency against specific targets .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1H-benzimidazole-5-carbohydrazide and its derivatives?

- Methodological Answer : The synthesis typically involves cyclization of substituted benzoic acid hydrazides using reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C) . For example, 2-hydrazinyl-1H-benzimidazole derivatives can be synthesized by reacting o-phenylenediamine with carbon disulfide and hydrazine hydrate, followed by condensation with aromatic aldehydes or ketones. Key intermediates are characterized via IR spectroscopy (S-H stretching at ~2634 cm⁻¹, N-H at ~3395 cm⁻¹) and ¹H-NMR (δ10.93 for benzimidazole N-H) .

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Multi-technique validation is essential:

- IR Spectroscopy : Identifies functional groups (e.g., hydrazide N-H at ~3464 cm⁻¹).

- ¹H/¹³C-NMR : Confirms aromatic protons (δ7.2–8.1 ppm) and carbons (δ115–151 ppm) in the benzimidazole core .

- Mass Spectrometry (ESI-MS) : Detects molecular ions (e.g., [M+H]⁺ peaks) to verify molecular weight .

- X-ray Crystallography (SHELXL) : Resolves crystal packing and anisotropic displacement parameters, critical for confirming stereochemistry .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound derivatives?

- Methodological Answer : Molecular docking and Quantitative Structure-Activity Relationship (QSAR) models are used to assess interactions with biological targets (e.g., oxidative stress-related enzymes). Parameters like drug-likeness (Lipinski’s Rule of Five) and binding affinity (ΔG values) are calculated using software such as AutoDock or Schrödinger Suite. For instance, derivatives with electron-withdrawing substituents (e.g., -NO₂) show enhanced activity due to improved target binding .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies often arise from variations in substituents or assay conditions. Systematic approaches include:

- Meta-analysis : Compare IC₅₀ values from standardized assays (e.g., antimicrobial disk diffusion vs. microdilution) .

- Structure-Activity Relationship (SAR) Studies : Correlate substituent effects (e.g., -CH₃ vs. -Cl) with activity trends .

- Reproducibility Checks : Validate results using orthogonal methods (e.g., in vitro enzyme inhibition vs. in vivo models) .

Key Research Gaps and Recommendations

- Crystallographic Data : Few studies report high-resolution X-ray structures of this compound complexes. Future work should prioritize SHELXL refinement for accurate bond-length/angle analysis .

- Mechanistic Studies : The role of metal coordination (e.g., Mn²⁺ or Cu²⁺ complexes) in modulating bioactivity remains underexplored .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.